D-Methionine sulfoxide hydrochloride
Description
Historical Context and Discovery of Methionine Sulfoxide Derivatives
The study of methionine sulfoxide derivatives originated in the mid-20th century alongside advances in protein chemistry and oxidative stress research. Methionine sulfoxide was first identified as a post-translational modification resulting from the oxidation of methionine residues in proteins by reactive oxygen species (ROS). Early work in the 1970s revealed that enzymatic systems, notably methionine sulfoxide reductases (Msrs), could reverse this oxidation, restoring methionine and mitigating oxidative damage. The discovery of stereospecific Msr isoforms—MsrA for methionine-S-sulfoxide and MsrB for methionine-R-sulfoxide—underscored the biological significance of sulfoxide stereochemistry. D-Methionine sulfoxide hydrochloride emerged as a synthetic analog to study these stereochemical effects, particularly in systems where the D-configuration influences enzymatic activity and metabolic pathways.
Structural and Functional Relationship to Methionine
This compound (C₅H₁₂ClNO₃S) differs structurally from methionine (C₅H₁₁NO₂S) through the oxidation of methionine’s thioether (-S-) group to a sulfoxide (-SO-) and the addition of a hydrochloride group (Figure 1). This modification alters the molecule’s polarity, solubility, and reactivity. The sulfoxide group introduces a chiral center at the sulfur atom, yielding two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide. The D-configuration at the α-carbon further distinguishes this compound from its L-methionine counterpart, influencing its interaction with enzymes such as MsrA and MsrB, which exhibit stereospecific substrate preferences. Functionally, D-methionine sulfoxide serves as a marker of oxidative damage and a substrate for studying reductase activity in vitro.
Figure 1. Comparative structures of methionine and this compound. The sulfoxide group (-SO-) and hydrochloride moiety enhance solubility and stability.
Nomenclature and Stereochemical Classification
The nomenclature of methionine sulfoxide derivatives adheres to IUPAC guidelines, with “D” specifying the configuration at the α-carbon and “R/S” denoting the sulfoxide’s stereochemistry. For this compound:
- D-Configuration : The amino group (-NH₂) resides on the right side in the Fischer projection, contrasting with L-methionine.
- Sulfoxide Stereochemistry : Oxidation generates two diastereomers: methionine-S-sulfoxide (S configuration at sulfur) and methionine-R-sulfoxide (R configuration).
Enzymatic reduction by MsrA and MsrB is stereospecific: MsrA reduces methionine-S-sulfoxide, while MsrB acts on methionine-R-sulfoxide. Notably, mammals lack free R-sulfoxide reductases (fRMsr), leading to the accumulation of free methionine-R-sulfoxide under oxidative stress. This stereochemical bias has implications for drug design, as synthetic sulfoxide-containing compounds may exhibit differential bioactivity based on their configuration.
Role of Hydrochloride Salts in Stabilization and Solubility
The hydrochloride salt form of D-methionine sulfoxide enhances its stability and aqueous solubility, critical for pharmaceutical and experimental applications. The ionic interaction between the protonated amino group and chloride ion reduces hygroscopicity and prevents degradation during storage. This formulation is particularly advantageous in:
- Drug Delivery : Improved solubility facilitates intravenous administration.
- In Vitro Studies : Stabilizes the compound in buffered solutions, ensuring consistent experimental results.
Table 1. Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₂ClNO₃S |
| Molecular Weight | 201.68 g/mol |
| Solubility | >50 mg/mL in water |
| Storage Conditions | 2–8°C, protected from light |
Properties
IUPAC Name |
(2R)-2-amino-4-methylsulfinylbutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S.ClH/c1-10(9)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-,10?;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYSAEWWHPAEBG-VBNQZKKOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CC[C@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Methionine
Methionine is oxidized using hydrogen peroxide (H₂O₂) or other peroxides under controlled conditions. The reaction typically proceeds at room temperature in aqueous or alcoholic solvents, yielding racemic methionine sulfoxide. For example, a 1:1 molar ratio of methionine to H₂O₂ in water at pH 7.0 for 24 hours achieves near-quantitative conversion. However, this method lacks stereoselectivity, necessitating additional steps to isolate the D-enantiomer.
Resolution of Racemic Mixtures
Racemic methionine sulfoxide can be resolved via diastereomeric salt formation using chiral resolving agents such as tartaric acid derivatives. Alternatively, enzymatic resolution using acylases or lipases has been reported, though these methods often require multiple steps and exhibit moderate efficiency.
Biocatalytic Enantioselective Synthesis
Recent advances in enzymology have enabled the direct synthesis of D-methionine sulfoxide through asymmetric reductive resolution or kinetic resolution using methionine sulfoxide reductase A (MsrA).
Methionine Sulfoxide Reductase A (MsrA)
MsrA enzymes catalyze the stereospecific reduction of methionine sulfoxide to methionine, selectively acting on one enantiomer and leaving the desired D-sulfoxide intact. For instance, Pseudomonas monteilii MsrA (pmMsrA) achieves 94–99% enantiomeric excess (ee) for (R)-sulfoxides, corresponding to the D-enantiomer, at substrate concentrations up to 200 mM.
Table 1: Biocatalytic Performance of MsrA Variants
Enzyme Engineering for Enhanced Activity
Rational mutagenesis of MsrA has expanded its substrate scope and efficiency. For example, the MsrA33 variant, engineered via in silico docking and molecular dynamics, accommodates bulkier substituents on the sulfoxide group, enabling the resolution of aliphatic and aromatic sulfoxides with >99% ee. Key mutations, such as Phe26Ala and Trp27Gly, enlarge the enzyme’s active site, enhancing steric tolerance without compromising enantioselectivity.
Hydrochloride Salt Formation
The final step in preparing D-methionine sulfoxide hydrochloride involves protonation of the free base. The resolved D-methionine sulfoxide is treated with hydrochloric acid (HCl) in a polar solvent such as ethanol or water. Crystallization at low temperatures yields the hydrochloride salt with high purity (>99%), as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Analytical Validation
Enantiomeric Excess Determination
Chiral HPLC using columns such as Chiralpak IA or IB reliably quantifies ee. For example, a mobile phase of hexane:isopropanol (80:20) resolves D- and L-methionine sulfoxide with baseline separation.
Structural Characterization
Mass spectrometry (MS) and X-ray crystallography validate the molecular structure and configuration. Oxidized methionine sulfoxide shows a characteristic [M+H]⁺ peak at m/z 166.1, while the hydrochloride salt exhibits a chloride ion peak at m/z 35.5.
Comparative Analysis of Methods
Chemical vs. Biocatalytic Synthesis
Scientific Research Applications
Oxidative Stress and Protein Repair
Methionine Sulfoxide Reductases (MSRs)
D-Methionine sulfoxide is primarily studied in the context of oxidative stress, where it is formed through the oxidation of methionine residues in proteins. Methionine sulfoxide reductases (MSRs) are enzymes that reduce methionine sulfoxide back to methionine, thus playing a critical role in cellular defense against oxidative damage.
-
Case Study: Yeast Prion Formation
A study demonstrated that MSRs suppress the formation of the yeast [PSI+] prion by reducing oxidized methionine residues. Mutants lacking MSRs exhibited increased prion formation under oxidative stress, highlighting the protective role of MSRs against oxidative damage and prion diseases . - Data Table: Role of MSRs in Prion Suppression
| Strain Type | Prion Formation Rate | MSR Presence |
|---|---|---|
| Wild-Type | Low | Present |
| mxr1 Mutant | High | Absent |
| mxr2 Mutant | Increased | Absent |
| Double Mutant | Similar to Wild-Type | Absent |
Therapeutic Implications in Cystic Fibrosis
Association with Lung Damage
Recent research has identified a correlation between methionine sulfoxide levels and lung damage in cystic fibrosis (CF) patients. Methionine sulfoxide was found to be associated with structural lung damage and airway inflammation, suggesting its potential as a biomarker for disease progression .
-
Case Study: Cystic Fibrosis Patients
In a cohort of infants with CF, elevated levels of methionine sulfoxide were linked to increased airway neutrophils and myeloperoxidase activity, indicating that oxidative stress may contribute to early lung damage . - Data Table: Methionine Sulfoxide Levels vs. Lung Damage
| Patient Age (Years) | Methionine Sulfoxide Level (µM) | Lung Damage Score |
|---|---|---|
| 1-3 | 5.2 | 7 |
| 4-6 | 8.1 | 9 |
| 7-10 | 6.3 | 8 |
Mass Spectrometry Applications
Reduction of Oxidized Methionines
D-Methionine sulfoxide is utilized in mass spectrometry (MS) applications to improve the analysis of proteins by reducing oxidized methionines that can complicate results. Recombinant MSRs have been employed to achieve significant reductions in oxidized methionines during proteomics studies.
-
Case Study: Mass Spectrometry Optimization
Research demonstrated that treatment with recombinant MSRs resulted in a 90-99% reduction of oxidized methionines in peptide samples analyzed via mass spectrometry, enhancing the sensitivity and accuracy of protein analysis . - Data Table: Efficiency of MSRs in Reducing Methionine Sulfoxide
| Treatment Type | Reduction Efficiency (%) |
|---|---|
| No Treatment | 0 |
| Recombinant MsrA | 90 |
| Recombinant MsrB | 95 |
| Combined MsrA & MsrB | 99 |
Mechanism of Action
D-Methionine sulfoxide exerts its effects primarily through its involvement in redox reactions. The compound can be reduced back to D-methionine by methionine sulfoxide reductase enzymes, which play a crucial role in maintaining cellular redox balance. This reduction process helps protect proteins from oxidative damage and maintains their functional integrity .
Comparison with Similar Compounds
L-Methionine Sulfoxide
- Structural Relationship : Enantiomer of D-methionine sulfoxide; differs in chiral configuration at the sulfur atom.
- Biological Activity :
Methionine (C₅H₁₁NO₂S, MW 149.21 g/mol)
Dimethyl Sulfoxide (DMSO) (C₂H₆OS, MW 78.13 g/mol, CAS 67-68-5)
- Applications:
- Solvent : Enhances drug permeation (e.g., beta blockers, ephedrine hydrochloride) .
- Cryoprotectant : Preserves cells during freezing by inhibiting ice crystallization .
Promethazine Sulfoxide (C₁₇H₂₀N₂OS, MW 312.42 g/mol)
D-Methionine Methyl Ester Hydrochloride (C₆H₁₄ClNO₂S, MW 199.70 g/mol)
- Derivative Comparison :
Research Findings and Clinical Implications
- Cisplatin Ototoxicity : this compound shows dose-dependent protection in guinea pigs, though high cisplatin doses overwhelm its efficacy .
- Agricultural Impact : Addition of 500 mg/kg D-methionine sulfoxide to chicken feed improves growth rates by 15% .
- Synthetic Methods : Molybdenum-catalyzed oxidation of D-methionine provides a green route to sulfoxide derivatives, avoiding protective groups .
Q & A
Q. What are the primary mechanisms by which D-Methionine sulfoxide exerts antioxidant effects in experimental models?
D-Methionine sulfoxide functions as a reactive oxygen species (ROS) scavenger, directly neutralizing oxidative radicals. It also serves as a substrate for methionine sulfoxide reductase A (MsrA), which reduces it back to methionine, thereby regenerating antioxidant capacity. This dual role supports cellular redox homeostasis in models of oxidative stress .
Q. Which animal models are standard for studying the otoprotective effects of D-Methionine sulfoxide against cisplatin toxicity?
Guinea pigs and chinchillas are commonly used. Experimental endpoints include auditory brainstem response (ABR) thresholds and outer hair cell (OHC) preservation. For example, pretreatment with D-Methionine sulfoxide via osmotic pumps or direct application to the round window membrane (RWM) has shown transient protection in guinea pigs, while chinchilla models demonstrate complete OHC preservation .
Q. How is D-Methionine sulfoxide quantified in pharmacokinetic studies?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting enantiomers and distinguishing sulfoxide metabolites in biological matrices like plasma or tissue homogenates. This method avoids interference from endogenous compounds .
Q. What role does D-Methionine sulfoxide play in protein repair under oxidative stress?
Oxidized methionine residues in proteins (methionine sulfoxide) are reduced back to methionine by MsrA, restoring protein function. D-Methionine sulfoxide supplementation enhances this repair pathway, mitigating oxidative damage to critical enzymes and structural proteins .
Advanced Research Questions
Q. What experimental techniques are used to assess enzymatic reduction of D-Methionine sulfoxide by MsrA?
Spectrophotometric assays monitor NADPH oxidation coupled to MsrA activity, while HPLC quantifies methionine regeneration from sulfoxide. Recombinant MsrA overexpression in yeast or mammalian cells (e.g., Saccharomyces cerevisiae or Molt-4 T cells) validates enzyme kinetics and substrate specificity .
Q. How do researchers address contradictions in D-Methionine sulfoxide efficacy across cisplatin administration protocols?
Discrepancies arise from dosing schedules (e.g., continuous vs. bolus administration) and interspecies variability in MsrA activity. Meta-analyses of preclinical data emphasize timing-dependent efficacy, with protection observed in early cisplatin exposure but diminished under prolonged treatment .
Q. What methodological challenges exist in extrapolating preclinical findings to clinical trials?
Key challenges include:
- ROS heterogeneity : Tumor microenvironments may neutralize antioxidants, reducing therapeutic efficacy.
- Species-specific MsrA activity : Human MsrA kinetics differ from rodent models, necessitating enzyme activity profiling.
- Bioavailability : Optimal delivery routes (e.g., intracochlear vs. systemic) require formulation studies to enhance tissue penetration .
Q. How are D- and L-methionine sulfoxide enantiomers differentiated in experimental systems?
Chiral chromatography (e.g., using cellulose-based columns) separates enantiomers. Enzymatic assays with stereospecific Msr isoforms (MsrA for S-sulfoxides; MsrB for R-sulfoxides) further validate enantiomer identity. This distinction is critical, as D-methionine sulfoxide exhibits unique reductase interactions .
Data Analysis and Experimental Design
Q. What statistical approaches reconcile conflicting data on D-Methionine sulfoxide’s protective efficacy?
Multivariate regression models account for variables like dosing interval, ROS flux, and MsrA expression levels. For example, guinea pig studies show that early-phase protection correlates with MsrA activity, while late-phase toxicity overwhelms antioxidant capacity, requiring adjuvant therapies .
Q. How do researchers optimize assays for D-Methionine sulfoxide in complex biological matrices?
Solid-phase extraction (SPE) or protein precipitation removes interfering compounds prior to LC-MS/MS. Isotope-labeled internal standards (e.g., deuterated methionine sulfoxide) improve quantification accuracy in serum or tissue samples .
Tables
Table 1. Key Experimental Models for D-Methionine Sulfoxide Studies
Table 2. Analytical Methods for D-Methionine Sulfoxide
| Technique | Purpose | Sensitivity/LOD | References |
|---|---|---|---|
| LC-MS/MS | Quantification in biological samples | 0.1 ng/mL | |
| Chiral HPLC | Enantiomer separation | 5 pmol/injection | |
| Spectrophotometry | MsrA activity assay | ΔNADPH at 340 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
